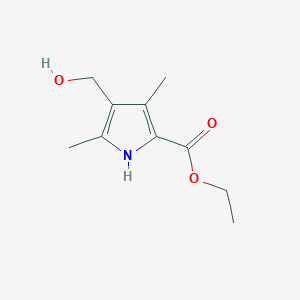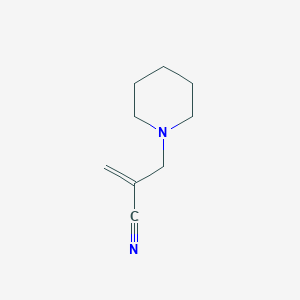
2-(Piperidinomethyl)acrylonitrile
Overview
Description
2-(Piperidinomethyl)acrylonitrile is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol This compound is known for its unique structure, which includes a piperidine ring attached to a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidinomethyl)acrylonitrile involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with an appropriate alkylating agent to introduce the propenenitrile group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidinomethyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.
Medicine: Research has indicated its potential use in cancer therapy, where it enhances the efficacy of chemotherapy and radiotherapy.
Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidinomethyl)acrylonitrile involves its interaction with specific molecular targets and pathways. In cancer therapy, for instance, it may inhibit certain enzymes or proteins involved in cell proliferation, thereby enhancing the effects of chemotherapy and radiotherapy. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Piperidinomethyl)acrylonitrile include:
- 2-(Piperidin-1-ylmethyl)prop-2-enamide
- 2-(Piperidin-1-ylmethyl)prop-2-enol
- 2-(Piperidin-1-ylmethyl)prop-2-enone
Uniqueness
This nitrile group allows for a variety of chemical transformations that are not possible with the amide, alcohol, or ketone analogs.
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQYFLTGBIQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380268 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27315-95-3 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
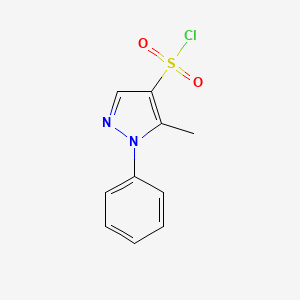
![2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid](/img/structure/B1305943.png)
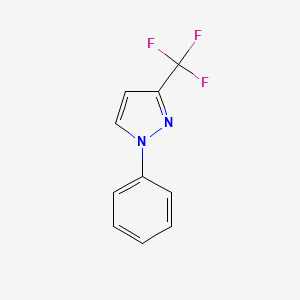

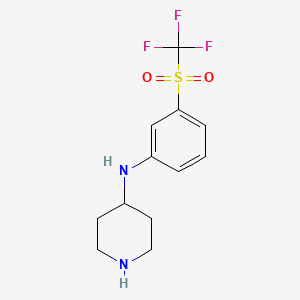

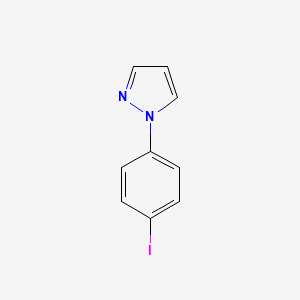
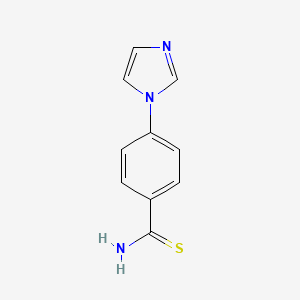


![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)

![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
